N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Description
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a quinoid compound that belongs to a large family of quinoid derivatives. These compounds are known for their presence in natural products, endogenous biochemical substances, medicines, and the environment. They can also be formed as a result of the metabolism of aromatic compounds . Quinoid compounds are highly active metabolites and can exhibit both harmful and beneficial biological activities .
Properties
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-6-14(7-5-10)20(18,19)16-13-8-11(2)15(17)12(3)9-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYMCAJJJVGOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea with various reagents. For instance, it can be synthesized by reacting with potassium thiocyanate to yield 6-(carbamoylamino)-3-hydroxy-2,4-dimethylphenyl thiocyanate, or with thiourea to produce 5-hydroxy-4,6-dimethyl-2H-1,3-benzoxathiol-2-one . The reaction conditions typically involve the use of ethanol and hydrochloric acid to achieve high yields .
Chemical Reactions Analysis
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including halogenation and substitution reactions. Halogenation can introduce up to four halogen atoms into the compound, with the degree of halogenation controlled by varying the reaction conditions . The presence of bulky substituents can significantly reduce the degree of halogenation . Common reagents used in these reactions include halogens and thiourea . Major products formed from these reactions include halogenated derivatives and benzoxathiol derivatives .
Scientific Research Applications
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide has diverse scientific research applications. It is used in the synthesis of pharmacologically active compounds, such as 1,3-benzoxathiol-2-one derivatives, which exhibit antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, quinoid compounds, including this one, are studied for their cytoprotective, anti-inflammatory, and redox-modifying activities . These properties make them valuable in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets and pathways related to redox status and electrophilicity . The compound’s biological activity is influenced by its chemical structure, particularly the substituents on the nitrogen atom and the quinoid ring . These factors determine its cytotoxic, immunotoxic, and carcinogenic properties, as well as its potential as a cytoprotectant and anti-inflammatory agent .
Comparison with Similar Compounds
Similar compounds to N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide include other quinoid derivatives such as N-(2-bromo-3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide . These compounds share similar structural features and undergo comparable chemical reactions. the presence of different substituents can significantly alter their biological activities and chemical reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
